Leukotriene E4 methyl ester

Description

Leukotriene E4 methyl ester (LTE4 methyl ester, CAS: 89461-65-4) is a lipid-soluble derivative of leukotriene E4 (LTE4), a cysteine-containing leukotriene involved in inflammatory and allergic responses. The addition of a methyl ester group enhances its lipid solubility, improving stability and bioavailability for experimental applications . LTE4 itself is a terminal metabolite of the cysteinyl leukotriene (CysLT) pathway, implicated in conditions such as asthma, allergic rhinitis, and acute lung injury .

Its structural incorporation of sulfur may contribute to unique biochemical interactions, such as sulfolipid formation, which reduces phosphorus demand in oligotrophic environments .

Properties

IUPAC Name |

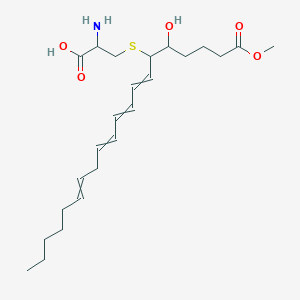

2-amino-3-(5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXJQRIEAIDXEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694026 | |

| Record name | S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89461-65-4 | |

| Record name | S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leukotriene E4 methyl ester involves multiple steps, starting from the basic building blocks of fatty acids and amino acids. The key steps include:

Formation of the Icosatetraenyl Chain: This involves the elongation and desaturation of fatty acids to form the icosatetraenyl chain.

Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups at specific positions on the chain.

Coupling with Cysteine: The final step involves coupling the modified icosatetraenyl chain with cysteine through a sulfhydryl linkage.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of bioreactors for the enzymatic steps and chemical reactors for the organic synthesis steps. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent composition .

Chemical Reactions Analysis

Enzymatic Conversions

Leukotriene E4 methyl ester can also participate in enzymatic reactions that modify its structure:

-

Conversion to Leukotriene B4 : In certain conditions, leukotriene A4 methyl ester can be converted to leukotriene B4 through enzymatic activity involving epoxide hydrolases. This conversion underscores the interconnectivity of leukotrienes in biochemical pathways related to inflammation .

-

Formation of Metabolites : Studies have shown that leukotrienes undergo various metabolic transformations in biological systems, leading to the formation of metabolites that may possess distinct biological activities. For instance, the degradation of leukotriene E4 can yield hydroxylated derivatives that may influence its activity and stability .

Hydrolysis Conditions

The hydrolysis of this compound is influenced by several factors:

-

pH Levels : The reaction is more favorable under alkaline conditions, where the rate of hydrolysis increases significantly compared to neutral pH environments .

-

Solvent Effects : Hydrolysis in different solvents such as methanol or acetone has been studied, with acetone yielding higher amounts of leukotriene A4 compared to methanol .

Stability and Degradation

This compound is relatively stable under standard laboratory conditions but can degrade when exposed to extreme pH levels or prolonged storage conditions. The presence of serum albumin has been shown to stabilize leukotrienes during experimental procedures, prolonging their half-life and preventing rapid degradation .

Scientific Research Applications

Biomarker for Asthma and Allergic Diseases

Leukotriene E4 is frequently used as a biomarker for asthma due to its elevated levels in the urine of asthmatic patients. Studies have shown that urinary excretion of LTE4 correlates with the severity of asthma symptoms and can be used to monitor disease progression and response to treatment .

Inflammation Studies

LTE4 plays a pivotal role in mediating inflammatory responses. Research indicates that it can potentiate airway hyper-responsiveness and contribute to mucin secretion from airway epithelial cells, which is critical in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Pathophysiological Investigations

Studies have demonstrated that LTE4 is involved in various pathophysiological processes, including pulmonary inflammation and fibrosis. For instance, increased synthesis of leukotrienes, including LTE4, has been observed in diabetic models, suggesting a link between hyperglycemia and enhanced leukotriene production .

Therapeutic Targeting

Given its role in inflammation, LTE4 is being explored as a therapeutic target. Compounds that inhibit LTE4 signaling or synthesis are under investigation for their potential to alleviate symptoms associated with asthma and other inflammatory diseases .

Case Study 1: Asthma Monitoring

A clinical study evaluated urinary LTE4 levels in asthmatic patients before and after corticosteroid treatment. Results indicated a significant reduction in LTE4 levels post-treatment, correlating with improved lung function metrics. This suggests that monitoring LTE4 can be beneficial for assessing treatment efficacy.

Case Study 2: Inflammatory Response

In a model of allergic inflammation, researchers administered LTE4 to mice and observed increased mucus production and airway hyper-responsiveness. This study highlighted LTE4's role as a mediator in allergic reactions and its potential as a target for therapeutic intervention.

Data Table: Summary of Research Findings on Leukotriene E4 Methyl Ester

Mechanism of Action

The mechanism of action of Leukotriene E4 methyl ester involves its interaction with specific receptors on cell membranes, leading to the activation of signaling pathways that mediate inflammatory responses. The compound binds to leukotriene receptors, triggering a cascade of events that result in the production of pro-inflammatory cytokines and chemokines .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Chemical and Structural Comparison

The table below highlights key differences in molecular properties among LTE4 methyl ester and analogous leukotriene derivatives:

Notes:

- LTC4 methyl ester is a precursor to LTD4 and LTE4, with a glutathione moiety critical for receptor binding .

- LTA4 methyl ester is an unstable intermediate in LTB4 and LTC4 biosynthesis; its methyl ester form prolongs stability for experimental use .

LTE4 Methyl Ester vs. Non-Esterified LTE4

- Bioavailability : LTE4 methyl ester’s lipid solubility facilitates membrane penetration, making it preferable for in vitro studies compared to polar LTE4 .

- Biomarker Utility: Non-esterified LTE4 is elevated in urine during allergic reactions (e.g., asthma, anaphylaxis) and serves as a clinical biomarker . The esterified form is less commonly detected in vivo but used experimentally to study inflammatory pathways .

Comparison with LTC4 Methyl Ester

- Biosynthetic Pathway : LTC4 methyl ester is converted to LTD4 and LTE4 via enzymatic hydrolysis, whereas LTE4 methyl ester is a terminal metabolite .

- Biological Activity : LTC4 methyl ester exhibits potent bronchoconstrictive effects, while LTE4 methyl ester’s role is less direct but linked to chronic inflammation .

Comparison with LTA4 Methyl Ester

- Stability : LTA4 methyl ester hydrolyzes rapidly in aqueous buffers to form LTA4, which degrades spontaneously unless stabilized (e.g., with albumin) . LTE4 methyl ester is more stable due to its terminal methyl group.

- Function : LTA4 methyl ester is a precursor for transcellular synthesis of pro-inflammatory LTB4 and LTC4, whereas LTE4 methyl ester is associated with resolving phases of inflammation .

LTE4 Methyl Ester

- Used in lipidomics to study sulfur-containing metabolites in marine organisms .

- Experimental models leverage its solubility to investigate leukotriene signaling in epithelial cells .

LTC4 and LTD4 Methyl Esters

- Key tools in studying CysLT1 receptor activation and drug antagonism (e.g., Zafirlukast) .

- Elevated in airway inflammation, making them targets for asthma therapeutics .

LTA4 Methyl Ester

Key Research Findings

- Allergic Disease : Urinary LTE4 levels correlate with asthma severity and response to leukotriene receptor antagonists (LTRAs) like Montelukast .

- Drug Development : Methyl ester derivatives are pivotal in designing stable analogs for pharmacological testing (e.g., N-methyl LTC4 as a stable mimetic) .

Biological Activity

Leukotriene E4 methyl ester (LTE4 methyl ester) is a lipid mediator derived from arachidonic acid, specifically classified under the leukotriene family. This compound is notable for its enhanced lipid solubility compared to its parent compound, leukotriene E4 (LTE4). While LTE4 itself has been extensively studied for its biological activity, the specific biological effects and mechanisms of LTE4 methyl ester are less well-documented. This article aims to consolidate current knowledge on the biological activity of LTE4 methyl ester, drawing from diverse research findings, case studies, and experimental data.

Overview of Leukotrienes

Leukotrienes are a group of inflammatory mediators synthesized from arachidonic acid through the lipoxygenase pathway. They play critical roles in various physiological and pathological processes, including inflammation, bronchoconstriction, and immune responses. LTE4 is particularly recognized for its potent pro-inflammatory effects and involvement in conditions such as asthma and allergic reactions.

- Chemical Formula : C24H39NO5S

- Molecular Weight : 455.65 g/mol

- Solubility : More lipid-soluble than LTE4, potentially affecting its distribution and activity in biological systems.

- Receptor Interaction : LTE4 primarily acts through the cysteinyl leukotriene receptors (CysLT1 and CysLT2), influencing various cellular responses such as bronchoconstriction and mucus secretion.

- Cellular Effects : LTE4 has been shown to enhance the recruitment of eosinophils and other immune cells to sites of inflammation, contributing to the pathophysiology of asthma and allergic diseases.

Study on LTE4 Metabolism

A study investigating the metabolism of LTE4 in humans highlighted that while LTE4 is rapidly metabolized into various products, the specific pathways involving LTE4 methyl ester remain largely unexplored. This study emphasized the need for further research into how modifications in structure impact biological activity and metabolism .

In Vivo Studies

In animal models, leukotrienes have demonstrated significant roles in mediating inflammatory responses. However, the specific contributions of LTE4 methyl ester require dedicated research to elucidate its potential therapeutic applications or side effects in inflammatory diseases.

Research Findings

Recent literature suggests that while LTE4 methyl ester may exhibit similar properties to its parent compound, its enhanced lipid solubility could lead to different pharmacokinetics. For instance:

- Metabolic Pathways : The metabolic degradation pathways of LTE4 might differ when considering its methyl ester form, potentially affecting its bioavailability and duration of action .

- Biological Potency : Preliminary findings indicate that modifications such as methylation could alter receptor binding affinities and downstream signaling cascades, although comprehensive studies are still needed .

Q & A

Q. Q1. What experimental protocols are recommended for synthesizing and characterizing Leukotriene E4 methyl ester (LTE4-ME)?

Methodological Answer:

- Synthesis : LTE4-ME is typically derived via enzymatic or chemical methylation of Leukotriene E4 (LTE4), leveraging LTC4 synthase pathways or esterification reagents like diazomethane .

- Characterization :

- Structural Confirmation : Use -NMR and -NMR to verify esterification at the carboxyl group, with comparison to non-methylated LTE4 spectra .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (280 nm) or LC-MS/MS to ensure ≥97% purity, as per commercial standards .

- Stability Testing : Monitor degradation under varying temperatures (e.g., -80°C vs. 4°C) and solvent conditions (e.g., methanol vs. DMSO) to establish optimal storage protocols .

Q. Q2. Which analytical techniques are most reliable for quantifying LTE4-ME in complex biological matrices?

Methodological Answer:

- LC-MS/MS : Preferred for sensitivity and specificity. Use deuterated internal standards (e.g., LTE4-d5 methyl ester) to correct for matrix effects and ionization efficiency .

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate LTE4-ME from plasma or urine, followed by derivatization if necessary to enhance detectability .

- Validation Parameters : Include linearity (1–100 nM range), intra-/inter-day precision (<15% RSD), and recovery rates (>80%) per FDA bioanalytical guidelines .

Advanced Research Questions

Q. Q3. How does LTE4-ME modulate renal inflammatory pathways, and what experimental models are suitable for studying this?

Methodological Answer:

- Mechanistic Studies :

- In Vitro : Treat human proximal tubule cells (HK-2) with LTE4-ME (1–100 nM) and measure cysteinyl leukotriene receptor (CysLT) activation via calcium flux assays .

- In Vivo : Use murine models of diabetic nephropathy, administering LTE4-ME intravenously (0.1–1 µg/kg) and assessing urinary albumin/creatinine ratios and histopathological changes .

- Contradictions : Discrepancies in LTE4-ME’s role may arise from species-specific receptor affinities (e.g., human vs. rodent CysLT isoforms) or off-target effects on prostaglandin pathways .

Q. Q4. How can researchers resolve contradictory data on LTE4-ME’s concentration-effect relationships in airway inflammation?

Methodological Answer:

- Dose-Response Refinement : Test LTE4-ME across a broader concentration range (0.1–1000 nM) in human bronchial smooth muscle cells, using both isolated tissue assays (e.g., tracheal ring contraction) and gene expression profiling (e.g., COX-2, IL-6) .

- Contextual Factors : Account for metabolic conversion (e.g., hydrolysis to LTE4 in serum) and cross-reactivity with ELISA kits, validated via parallel LC-MS/MS measurements .

- Statistical Approaches : Employ mixed-effects models to adjust for inter-individual variability in primary cell lines or patient-derived samples .

Q. Q5. What strategies ensure reproducibility when studying LTE4-ME’s role in transcellular eicosanoid biosynthesis?

Methodological Answer:

- Co-Culture Systems : Combine human neutrophils (LTA4 synthase source) and erythrocytes (LTC4 synthase source) with LTE4-ME supplementation (10–100 nM), quantifying transcellular metabolites via targeted lipidomics .

- Controls : Include inhibitors like MK-886 (FLAP inhibitor) or zileuton (5-LOX inhibitor) to confirm pathway specificity .

- Data Transparency : Publish raw chromatograms, synthetic protocols, and statistical code in supplementary materials to enable replication .

Methodological and Literature Strategies

Q. Q6. How should researchers design a systematic review to evaluate LTE4-ME’s biomarker potential in inflammatory diseases?

Methodological Answer:

- Search Strategy : Use PubMed/Embase keywords: (“this compound” OR “LTE4-ME”) AND (“biomarker” OR “renal dysfunction” OR “asthma”) with filters for human/animal studies and LC-MS/MS validation .

- Quality Assessment : Apply QUADAS-2 criteria to evaluate bias in clinical studies measuring urinary LTE4-ME, focusing on sample size, blinding, and confounding factors (e.g., NSAID use) .

- Meta-Analysis : Pool standardized mean differences (SMDs) using random-effects models if heterogeneity (I) exceeds 50% .

Q. Q7. What computational tools are effective for modeling LTE4-ME’s interactions with lipid membranes or receptors?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate LTE4-ME’s partitioning into lipid bilayers using GROMACS, with force fields (e.g., CHARMM36) parameterized for esterified eicosanoids .

- Docking Studies : Use AutoDock Vina to predict binding affinities for CysLT receptors, validating predictions with site-directed mutagenesis (e.g., R51A mutants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.